二溴化铷

描述

Synthesis Analysis

The synthesis of complex metal compounds involves reactions between metal centers and ligands, resulting in various coordination complexes. For example, Härkönen et al. (1999) discussed the reaction between ruthenium carbonyl chloride and iridium tetracarbonyl anion, leading to a heterometallic tetranuclear butterfly cluster, showcasing the intricate processes involved in the synthesis of complex metal compounds (Härkönen et al., 1999).

Molecular Structure Analysis

The molecular structure of metal complexes can vary widely, with examples ranging from butterfly arrangements to trigonal bipyramidal structures. The aforementioned study by Härkönen et al. highlights a butterfly arrangement of metal atoms in a mixed-metal cluster (Härkönen et al., 1999). This exemplifies the diverse structural possibilities in metal coordination chemistry, which would be relevant in understanding the structure of dibrospidium chloride analogs.

Chemical Reactions and Properties

Metal complexes participate in a variety of chemical reactions, often exhibiting unique reactivity and catalytic properties. Iwai et al. (2012) explored iridium complexes' catalytic activity in adding acid chlorides to terminal alkynes, demonstrating the potential for selective synthesis of (Z)-β-chloro-α,β-unsaturated ketones (Iwai et al., 2012). Such studies highlight the chemical reactivity of metal complexes that could be analogous to dibrospidium chloride's reactivity.

Physical Properties Analysis

The physical properties of metal complexes, including melting points, solubility, and phase behavior, are crucial for understanding their applications and behavior in different environments. The study by Dixon and Sangstee on molten rubidium chloride offers insights into the structure and dynamics of molten salts, which could be relevant for understanding similar properties in dibrospidium chloride (Dixon & Sangstee, 1977).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, define the applications and handling of metal complexes. The catalytic activities demonstrated by iridium complexes, as discussed by Iwai et al., underscore the importance of understanding these properties for developing new chemical reactions and materials (Iwai et al., 2012).

科学研究应用

媒介生物学和行为:RbCl 已用于与媒介生物学和行为相关的研究。一项对白纹伊蚊的研究表明,RbCl 可有效标记,卵标记具有显着持久性,并且不会影响标记雌蚊的存活或繁殖力 (Maciel-de-Freitas 等,2004)。

囊性纤维化检测:在医学研究中,RbCl 用于开发一种早期检测囊性纤维化的新方法。这涉及使用一次性丝网印刷传感器设备对汗液中的氯化物浓度进行定量 (Gonzalo-Ruiz 等,2009)。

有机金属化学:RbCl 在合成铱 (III) 氯桥二聚体配合物中发挥了作用,这在磷光材料领域非常重要。该研究优化了微波加速过程,以有效合成这些配合物 (Orwat 等,2020)。

混凝土研究:RbCl 在开发一个模型中发挥了作用,该模型可以预测健全混凝土和开裂混凝土中的氯化物传输现象,这对于了解混凝土结构的耐久性至关重要 (Ishida 等,2009)。

环境清理:一项研究强调了 RbCl 在环境修复中的潜在用途,特别是在水生系统中去除汞。这项研究表明,用 RbCl 处理的层间距加宽的 MoS2 纳米片在捕获汞方面具有很高的效率 (Ai 等,2016)。

农业应用:RbCl 已被用作农业研究中吸血昆虫的持久标记。研究发现,它可以有效标记白蛉并评估针对啮齿动物的白蛉控制方法的影响 (Mascari 等,2012)。

教学和研究工具:在教育环境中,RbCl 参与构建了一种廉价的表面等离子共振仪器,展示了其在教学和研究环境中的实用性 (Lavine 等,2007)。

精神病学研究:RbCl 已被探索其在人类中的潜在抗抑郁作用。研究调查了其行为和代谢效应,表明其与锂的对比特性以及在治疗抑郁症中的潜在用途 (Fieve 等,1973)。

安全和危害

属性

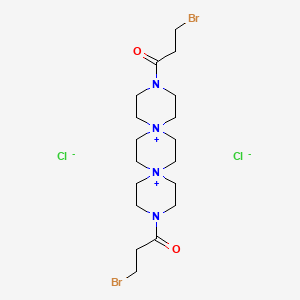

IUPAC Name |

3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20;;/h1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURYRIVJTBNEGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Br2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006989 | |

| Record name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibrospidium Chloride | |

CAS RN |

86641-76-1 | |

| Record name | Dibrospidium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086641761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROSPIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX5L9Y3Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)

![6-amino-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol](/img/structure/B1202869.png)